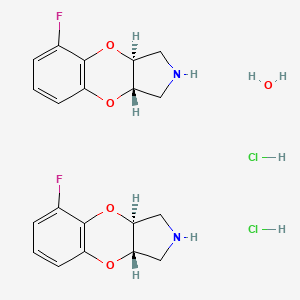![molecular formula C17H21NO3 B1262312 N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1262312.png)
N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide is a N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide. It is an enantiomer of a N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activities
A significant application of N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide derivatives is in the field of medicinal chemistry, particularly in synthesizing compounds with potential antibacterial and antifungal properties. One study conducted by Helal et al. (2013) involved the synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, showcasing efficient synthesis and significant antimicrobial activities against various strains, comparable to standard agents like Ampicillin and Flucanazole. The study highlights the potential of these derivatives in developing new antibacterial and antifungal agents, emphasizing the importance of structure-activity relationship studies for optimizing antimicrobial efficacy (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Pharmacological Analysis
Another application is in the pharmacological analysis of melatonin receptor ligands. Chu et al. (2002) reported the synthesis and binding analysis of a series of naphthalenic melatonin receptor ligands, including N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide derivatives. These ligands exhibited subpicomolar binding affinity to MT1 and MT2 melatonin receptors, suggesting their potential use in developing therapeutics targeting melatonin receptors (Chu, Witt-Enderby, Jones, & Pui-Kai, 2002).
Pesticide Detection
In the field of biosensors, Tran et al. (2012) designed a new electropolymerizable monomer based on a similar naphthoquinone structure for use in a label-free electrochemical immunosensor. This sensor, when polymerized on an electrode and coupled with a specific antibody, showed promise for direct, sensitive, and label-free detection of pesticides, with a notably low detection limit. This application demonstrates the versatility of naphthoquinone derivatives in environmental monitoring and safety (Tran et al., 2012).
Propiedades
Nombre del producto |
N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide |
|---|---|
Fórmula molecular |
C17H21NO3 |
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
N-[(2R)-3-hydroxy-2-(7-methoxynaphthalen-1-yl)propyl]propanamide |
InChI |
InChI=1S/C17H21NO3/c1-3-17(20)18-10-13(11-19)15-6-4-5-12-7-8-14(21-2)9-16(12)15/h4-9,13,19H,3,10-11H2,1-2H3,(H,18,20)/t13-/m1/s1 |
Clave InChI |
HEPRAZQZDVDTHU-CYBMUJFWSA-N |
SMILES isomérico |
CCC(=O)NC[C@H](CO)C1=CC=CC2=C1C=C(C=C2)OC |
SMILES canónico |
CCC(=O)NCC(CO)C1=CC=CC2=C1C=C(C=C2)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



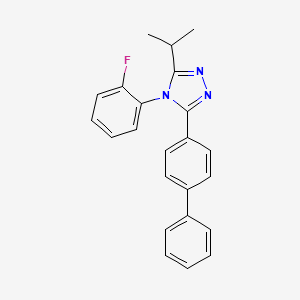
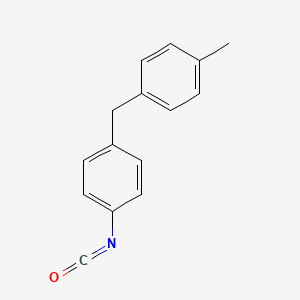
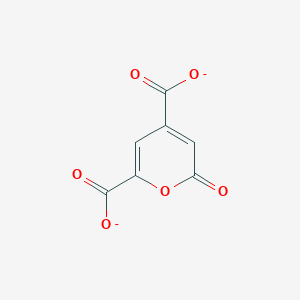
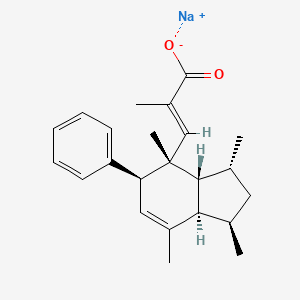

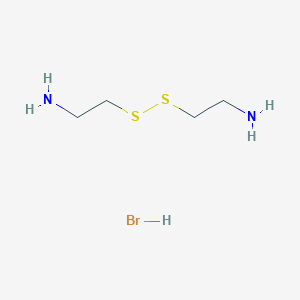
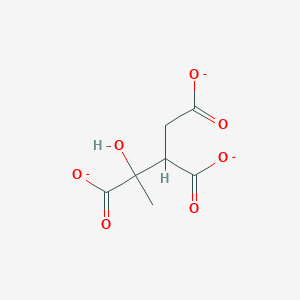
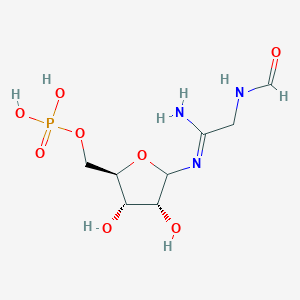
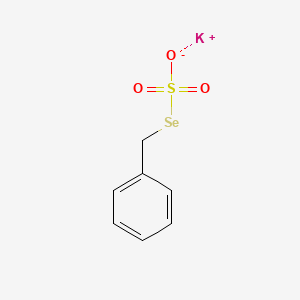
![sodium;4-[2-[(8S,9S,10R,11R,13S,14S,17R)-11-(3,3-dimethylbutanoyloxy)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate](/img/structure/B1262243.png)
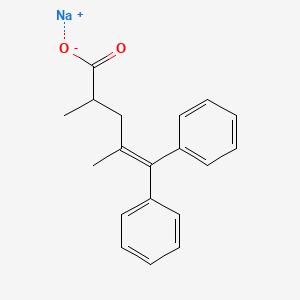
![(6R,7R)-7-[[(2R)-2-[(2-carboxy-1H-imidazole-5-carbonyl)amino]-2-phenyl-acetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1262245.png)
![OPC4-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1262246.png)
